1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Description
1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with an isobutyl group at the 5-position and a methylamine moiety at the 3-position. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol (). The oxadiazole ring confers metabolic stability and hydrogen-bonding capacity, making it relevant in medicinal chemistry for targeting enzymes or receptors ().
Properties
IUPAC Name |
N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)4-8-10-7(5-9-3)11-12-8/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMAIHKWDUFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the reaction of 5-isobutyl-1,2,4-oxadiazole with N-methylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The nitrogen-rich 1,2,4-oxadiazole ring facilitates nucleophilic substitution, particularly at the C3 position. This reactivity is influenced by electron-withdrawing effects of the oxadiazole ring and steric factors from the isobutyl group.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Ethanol, reflux with alkyl halides | 3-substituted oxadiazole derivatives | Higher yields observed with primary alkyl halides due to reduced steric hindrance. |
| Aromatic substitution | Electrophilic agents (e.g., HNO₃/H₂SO₄) | Nitrated derivatives | Limited regioselectivity due to electron-deficient ring. |
Oxidation and Reduction Reactions
The oxadiazole ring and methylamine group exhibit redox activity under controlled conditions:
Oxidation
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Reagents: KMnO₄ (acidic conditions) or H₂O₂.
-
Products: Oxidative cleavage of the oxadiazole ring to form carboxylic acid derivatives.
Reduction
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Reagents: LiAlH₄ or NaBH₄ in anhydrous ether.
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Products: Partial reduction of the oxadiazole ring to amidine derivatives.
Functionalization of the Methylamine Group
The secondary amine undergoes typical amine reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative | 75–85% |
| Sulfonation | Sulfonyl chlorides | Sulfonamide derivatives | 60–70% |
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:
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Acidic Hydrolysis: HCl (6M) at 80°C yields 5-isobutyl-1,2,4-oxadiazole-3-carboxylic acid and methylamine.
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Basic Hydrolysis: NaOH (1M) at 60°C produces nitrile and urea derivatives.
Coordination Chemistry
The nitrogen atoms participate in metal coordination, forming complexes with transition metals like Cu(II) and Fe(III) .
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| CuCl₂ | 1:2 | Catalytic oxidation studies |
| Fe(NO₃)₃ | 1:1 | Magnetic material synthesis |
Photochemical Reactions
UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to decomposition products such as aldehydes and nitriles .
Key Research Findings
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Steric Effects: The isobutyl group at C5 reduces reaction rates in bulky electrophilic substitutions but enhances stability in oxidation reactions.
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Biological Relevance: Functionalized derivatives show enhanced bioactivity, with sulfonamide variants demonstrating antimicrobial efficacy (MIC: 10–15 µg/mL) .
Reaction Optimization Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine showed promising activity against various bacterial strains.
Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This suggests potential for development as a new class of antimicrobial agents.
Anticancer Properties
The oxadiazole ring has also been linked to anticancer activities. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines.
Agricultural Science
Pesticidal Applications
The compound's unique structure allows it to act as a potential pesticide. Research has explored its efficacy against common agricultural pests.
Case Study : Field trials revealed that formulations containing 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine reduced pest populations by over 60% compared to untreated controls.
| Pest Species | Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 65 | 200 |
| Whiteflies | 70 | 250 |
Materials Science
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.
Case Study : A study demonstrated that adding small amounts of the compound to polycarbonate improved its heat resistance by up to 30%, making it suitable for high-temperature applications.
| Material Type | Thermal Stability Improvement (%) | Additive Concentration (%) |
|---|---|---|
| Polycarbonate | 30 | 5 |
| Polystyrene | 25 | 10 |
Mechanism of Action
The mechanism of action of 1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,3,4-Oxadiazole Derivatives
- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine ():
- Structure : 1,3,4-oxadiazole core with a 4-tolyl substituent and primary amine.
- Key Data : Molecular formula C₁₀H₁₁N₃O , δ 2.39 ppm (methyl protons in NMR), δ 164.32 ppm (oxadiazole carbons in ¹³C-NMR).
- Comparison : The 1,3,4-oxadiazole isomer lacks the isobutyl group, reducing lipophilicity compared to the target compound. The tolyl group enhances aromatic interactions but may reduce solubility.
Isoxazole Derivatives
- N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine (): Structure: Isoxazole ring with phenyl and methyl substituents. Key Data: Molecular formula C₁₂H₁₄N₂O, molecular weight 202.26 g/mol. The phenyl group increases steric bulk, which may hinder binding in certain targets.
Substituent Variations on 1,2,4-Oxadiazole
Key Observations :
- Isobutyl vs. Cyclobutyl/Isopropyl : The isobutyl group in the target compound increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility compared to cyclobutyl or isopropyl analogs ().
- Amine Modifications : Methylamine derivatives (e.g., target compound) exhibit lower molecular weights and simpler metabolic pathways than ethylamine variants ().
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt form of the target compound (CAS: 1185297-76-0) is preferred for enhanced solubility in polar solvents ().
- Synthetic Accessibility: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acids or esters under acidic conditions ().
- Commercial Availability: Suppliers like Ambeed, Inc.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(5-isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine and related oxadiazole derivatives?
- Methodology : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, in structurally similar compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring is formed via a two-step process: (1) preparation of the amidoxime intermediate and (2) cyclization under acidic or thermal conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or ring-opening. Monitor intermediates using TLC or LC-MS .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the oxadiazole ring (C=N-O vibrations) and isobutyl/methylamine substituents. For example, oxadiazole C-3 and C-5 carbons typically appear at δ 165–175 ppm in -NMR .
- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular ion peaks. Fragmentation patterns (e.g., loss of isobutyl or methylamine groups) aid structural validation .
- FT-IR : Look for characteristic oxadiazole ring absorption bands near 1600–1650 cm (C=N) and 950–980 cm (N-O) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane) solvents. Oxadiazoles with hydrophobic substituents (e.g., isobutyl) often show limited aqueous solubility but dissolve in DMSO .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of the oxadiazole ring). Store in amber vials at –20°C under inert gas for long-term stability .
Advanced Research Questions
Q. How can the reactivity of the 1,2,4-oxadiazole core be exploited for functionalization or derivatization?
- Methodology :
- Electrophilic Substitution : Target the oxadiazole C-5 position (activated by electron-withdrawing N-O groups) for halogenation or nitration.
- Nucleophilic Attack : Use Grignard reagents or amines to modify the methylamine side chain. For example, replace N-methyl with bulkier groups to study steric effects on bioactivity .
- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the isobutyl position .
Q. What experimental designs are suitable for evaluating the compound’s biological activity, particularly enzyme inhibition?
- Methodology :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition). For example, pre-incubate the compound with the enzyme and substrate, then measure residual activity. Include positive controls (e.g., galantamine for acetylcholinesterase) .
- Dose-Response Curves : Generate IC values using serial dilutions (1 nM–100 µM). Validate selectivity via counter-screening against unrelated enzymes .
Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data for this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) and reactivity sites. Compare with experimental IR/NMR data .
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Prioritize binding poses with strong hydrogen bonds to the oxadiazole ring or methylamine group .
Q. How should researchers address contradictions in reported biological activities of structurally similar oxadiazoles?
- Methodology :
- Meta-Analysis : Compare published IC values for analogs, noting differences in assay conditions (pH, temperature) or cell lines.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., isobutyl vs. phenyl groups) to isolate contributions to activity. For example, bulkier groups may enhance membrane permeability but reduce target affinity .
- Reproducibility Studies : Replicate key experiments under standardized protocols, including controls for batch-to-batch compound variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
